![molecular formula C21H17N5O2 B2737127 N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034268-02-3](/img/structure/B2737127.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BI-78D3, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for its target and exhibits potent inhibitory activity.
Scientific Research Applications
Synthesis and Biological Potentials
- Research has focused on the synthesis of quinazolinone derivatives due to their potential biological activities. One study detailed the synthesis of quinazolinone acetamides, including structures similar to the one , and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, certain derivatives showed potent analgesic and anti-inflammatory activities, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antitumor Activity
- Another significant area of research is the antitumor activity of quinazolinone analogues. A study demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad spectrum antitumor activity, with some compounds being notably more potent compared to the positive control 5-FU. Molecular docking studies supported these findings, suggesting these compounds could inhibit tumor growth by targeting specific cancer-related proteins (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Activities
- Further research into quinazolinone derivatives has uncovered their potential in antimicrobial and anticancer activities. One study synthesized a series of quinazolinone acetamide derivatives and evaluated them for in vitro antimicrobial and anticancer activities. Certain compounds demonstrated significant activity, underscoring the versatility of quinazolinone derivatives in therapeutic applications (S. Mehta et al., 2019).
Molecular Docking and Spectroscopy Studies
- The detailed structural and vibrational studies of quinazolinone acetamides have been reported, including molecular docking results that suggest potential inhibitory activity against specific complexes, indicating their relevance in the development of novel therapeutic agents (A. El-Azab et al., 2016).
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(13-26-14-25-18-6-2-1-5-17(18)21(26)28)24-11-15-7-9-23-19(10-15)16-4-3-8-22-12-16/h1-10,12,14H,11,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFKKLDUZQOFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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